Lithium4-methoxypyrimidine-2-sulfinate
Description
Significance of Pyrimidine (B1678525) Scaffolds in Organic Chemistry
The pyrimidine ring system is a cornerstone of heterocyclic chemistry, with its influence spanning from the building blocks of life to the development of advanced materials.
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This arrangement imparts unique electronic properties, making them essential components in a vast array of biologically important molecules. Most notably, the pyrimidine motif is central to the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. Their role in forming hydrogen bonds with complementary purine (B94841) bases is the chemical basis of the genetic code.
Beyond their biological roles, pyrimidine derivatives are found in numerous natural products and pharmaceuticals. The prevalence of this scaffold in medicinal chemistry is a testament to its ability to interact with biological targets, earning it the status of a "privileged scaffold".
The pyrimidine ring is not only a target for synthesis but also a versatile building block in the construction of more complex molecular architectures. A variety of synthetic methods have been developed for the construction and functionalization of the pyrimidine core. Classical methods often involve the condensation of β-dicarbonyl compounds with amidines, ureas, or guanidines.
Modern synthetic chemistry has expanded this toolbox to include a range of cross-coupling reactions, C-H functionalization, and multicomponent reactions, allowing for the precise installation of various substituents onto the pyrimidine ring. This synthetic tractability enables the fine-tuning of the electronic and steric properties of pyrimidine-containing molecules, which is crucial for applications in drug discovery, materials science, and supramolecular chemistry. The electron-deficient nature of the pyrimidine ring also makes it susceptible to nucleophilic aromatic substitution, providing another avenue for its elaboration.
Overview of Organosulfur Compounds in Synthesis
Organosulfur compounds are a diverse class of molecules that play a critical role in organic synthesis. Their unique reactivity and stability profiles make them valuable intermediates and reagents.
Sulfinate salts, with the general formula RSO₂⁻M⁺, are highly versatile and valuable reagents in the arsenal (B13267) of synthetic organic chemists. google.comconcordia.ca They are generally stable, easy to handle, and can be prepared from readily available starting materials such as sulfonyl chlorides. rsc.org Their utility stems from their dual reactivity; they can act as both nucleophiles and radical precursors.
As nucleophiles, the sulfur atom of the sulfinate can attack electrophilic centers, leading to the formation of sulfones. This reactivity is central to many carbon-sulfur bond-forming reactions. Furthermore, sulfinate salts have been extensively used in various cross-coupling reactions, including those catalyzed by palladium and nickel, to form C-S bonds with aryl, heteroaryl, and vinyl halides. nih.gov
Under specific reaction conditions, sulfinate salts can also serve as precursors to sulfonyl radicals (RSO₂•). These radicals can participate in a variety of transformations, including addition to alkenes and alkynes, and aromatic substitution reactions. The generation of sulfonyl radicals from sulfinate salts is often achieved through oxidation, either chemically or photochemically. This radical reactivity provides a complementary approach to the nucleophilic pathways, expanding the synthetic utility of sulfinate salts. Their ability to act as sulfonylating agents allows for the introduction of the sulfonyl group (–SO₂R), a common and important functional group in pharmaceuticals and agrochemicals. rsc.org
Contextualization of Lithium 4-methoxypyrimidine-2-sulfinate within Pyrimidine and Organolithium Sulfinate Chemistry
Lithium 4-methoxypyrimidine-2-sulfinate represents a fascinating convergence of pyrimidine and organosulfur chemistry. The presence of the pyrimidine ring, substituted with a methoxy (B1213986) group at the 4-position, suggests a molecule with potential biological relevance and specific electronic properties. The methoxy group, being an electron-donating group, can influence the reactivity of the pyrimidine ring, potentially directing further functionalization.
The lithium sulfinate group at the 2-position is the reactive handle of the molecule. As a sulfinate salt, it can be expected to participate in a wide range of synthetic transformations. The lithium cation, being a small and hard Lewis acid, may also influence the reactivity and solubility of the compound.
This compound can be envisioned as a valuable building block for the synthesis of more complex molecules. For instance, it could be used in cross-coupling reactions to attach the 4-methoxypyrimidin-2-ylsulfonyl moiety to various organic scaffolds. The resulting sulfones could be of interest in medicinal chemistry, as the sulfonyl group is a known pharmacophore and the pyrimidine ring is a privileged structure.
The combination of a biologically relevant heterocycle with a versatile synthetic handle in a single molecule makes Lithium 4-methoxypyrimidine-2-sulfinate a compound of significant interest for further exploration in the field of organic synthesis and drug discovery.
Properties
Molecular Formula |
C5H5LiN2O3S |
|---|---|
Molecular Weight |
180.1 g/mol |
IUPAC Name |
lithium;4-methoxypyrimidine-2-sulfinate |
InChI |
InChI=1S/C5H6N2O3S.Li/c1-10-4-2-3-6-5(7-4)11(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
YUOFAJSQFZYYTC-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].COC1=NC(=NC=C1)S(=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Transformations of Pyrimidine Sulfinates
Desulfinative Coupling Reactions
Desulfinative coupling is a powerful strategy in organic synthesis that utilizes sulfinate salts as nucleophilic coupling partners. tcichemicals.com This approach has proven especially valuable for creating linkages between aromatic and heteroaromatic rings.
Palladium catalysts are highly effective in mediating the cross-coupling of pyrimidine (B1678525) sulfinates with a wide range of (hetero)aryl halides. acs.orgnih.govrsc.org This methodology allows for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and other functional materials. rsc.orgresearchgate.net The reactions are generally robust, tolerating various functional groups on both coupling partners. tcichemicals.comnih.gov Pyrimidine-2-sulfinates, in particular, serve as effective substitutes for the often hard-to-prepare pyrimidine-2-boronic acids in Suzuki-Miyaura type couplings. tcichemicals.com
The choice of catalyst can be crucial for success, with systems incorporating ligands like tricyclohexylphosphine (B42057) (PCy₃) or methyl-di-tert-butylphosphine showing broad applicability. acs.orgnih.gov These catalysts facilitate reactions with challenging substrates, including various heterocyclic sulfinates like pyrazine, pyridazine, and pyrazole, at moderate temperatures. nih.gov
The catalytic cycle of the palladium-catalyzed desulfinative cross-coupling reaction involves several key elementary steps, including oxidative addition and transmetalation. researchgate.net The process begins with the oxidative addition of the (hetero)aryl halide to a Pd(0) species. acs.org Kinetic studies have shown that for some sulfinate coupling reactions, this step is not turnover-limiting. acs.org
Following oxidative addition, the transmetalation step occurs, where the sulfinate group is transferred to the palladium center. acs.org The mechanism of this step can vary depending on the nature of the sulfinate. For certain heterocyclic sulfinates, this step involves the formation of a chelated Pd(II) sulfinate complex. nih.govnih.gov The cation associated with the sulfinate salt (e.g., lithium or potassium) can also play a role in accelerating the transmetalation process. nih.govnih.gov
Basic additives, such as potassium carbonate (K₂CO₃), are crucial for achieving high efficiency in these coupling reactions. nih.govnih.gov The base serves a dual purpose: it facilitates the removal of sulfur dioxide from the reaction medium and the potassium cation can accelerate the transmetalation step. nih.govnih.gov The absence of a base typically results in no reaction. researchgate.net
The catalyst resting state, or the dominant form of the catalyst during the reaction, is highly dependent on the structure of the sulfinate coupling partner. nih.govnih.govacs.org For some heterocyclic sulfinates, a chelated Pd(II) sulfinate complex, formed after transmetalation, is the resting state. nih.govnih.gov In contrast, for other types of sulfinates, the oxidative addition complex may be the resting state. nih.govnih.govacs.org Identifying the resting state is key to understanding the reaction kinetics and the turnover-limiting step. acs.orgberkeley.edu
Generation of an active Pd(0) catalyst.
Oxidative addition of the (hetero)aryl halide to the Pd(0) center.
Transmetalation of the pyrimidine sulfinate to the palladium complex.
Extrusion of sulfur dioxide (SO₂) from the palladium sulfinate intermediate.
Reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst.
For certain heterocyclic sulfinates, the extrusion of SO₂ from the palladium(II) sulfinate complex is the turnover-limiting step of the catalytic cycle. nih.govnih.gov The formation of stable five-membered ring palladacycles through chelation can slow down the rate of SO₂ extrusion. acs.org
The desulfinative cross-coupling of pyrimidine sulfinates offers a broad scope for carbon-carbon bond formation. nih.govrsc.orgresearchgate.net A wide variety of (hetero)aryl halides, including bromides and chlorides, can be used as coupling partners. researchgate.netsigmaaldrich.com The reaction tolerates both electron-donating and electron-withdrawing substituents on the pyridine (B92270) core of related sulfinates. researchgate.net
The methodology has been successfully applied to the synthesis of medicinally relevant compounds and in the creation of chemical libraries. nih.govresearchgate.net For instance, it has been used to prepare derivatives of drugs like varenicline (B1221332) and mepyramine. researchgate.net
However, there are limitations. The stability of the sulfinate reagents, while generally good, can be an issue in some complex cases, particularly for salts. acs.org Additionally, the reaction conditions, such as high temperatures, might not be suitable for all substrates.
Below is a table summarizing the scope of the reaction with various coupling partners.
| Pyrimidine Sulfinate | Coupling Partner | Catalyst System | Product | Yield (%) |
| Sodium Pyridine-3-sulfinate | 4-Bromotoluene | Pd(OAc)₂ / PCy₃ | 3-(p-tolyl)pyridine | 95 |
| Sodium Pyridine-2-sulfinate | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / PCy₃ | 2-(4-fluorophenyl)pyridine | 95 |
| Sodium Pyridine-2-sulfinate | 4-Chlorotoluene | Pd(OAc)₂ / PCy₃ | 2-(p-tolyl)pyridine | 85 |
| Sodium 5-Chloropyridine-2-sulfinate | 4-Bromotoluene | Pd(OAc)₂ / PCy₃ | 5-Chloro-2-(p-tolyl)pyridine | 93 |
| Sodium Pyrimidine-5-sulfinate | 4-Bromobenzonitrile | Pd(OAc)₂ / PCy₃ | 5-(4-cyanophenyl)pyrimidine | 75 |
Data compiled from representative examples in the literature. acs.orgresearchgate.net
Palladium-Catalyzed Cross-Coupling with (Hetero)aryl Halides[16],[17],
Transformations Involving the Sulfinate Moiety
Beyond palladium-catalyzed couplings, the sulfinate moiety on a pyrimidine ring can undergo other transformations. The sulfinate can be converted into a sulfonyl group, which is also a versatile functional handle. nih.govacs.org For example, 2-sulfonylpyrimidines have been investigated as covalent modifiers for cysteine residues in proteins. nih.govacs.orgnih.gov
The sulfinate group can also participate in radical-mediated reactions. Under visible light, sulfinates can form electron donor-acceptor complexes, leading to the generation of sulfonyl radicals. rsc.orgrsc.org These radicals can then engage in further reactions, such as the sulfonative pyridylation of alkenes. rsc.orgrsc.org Additionally, base-mediated reactions of sulfinates with N-amidopyridinium salts can lead to the direct C4-sulfonylation of pyridines. rsc.orgrsc.org Another transformation involves the base-mediated extrusion of sulfur dioxide from aryl-alkyl sulfones derived from sulfinates to form N-heterocyclic benzylic anions, which can then be alkylated. nih.gov
Reactivity of the Pyrimidine Nucleus
The pyrimidine ring in lithium 4-methoxypyrimidine-2-sulfinate is an electron-deficient aromatic system, which significantly influences its reactivity.
Electrophilic Aromatic Substitution (EAS): Due to the presence of two electron-withdrawing nitrogen atoms, the pyrimidine ring is generally deactivated towards electrophilic aromatic substitution. wikipedia.org Reactions such as nitration, halogenation, and Friedel-Crafts reactions, which are common for benzene (B151609) and other electron-rich aromatic compounds, are difficult to achieve on an unsubstituted pyrimidine ring. masterorganicchemistry.com However, the presence of activating groups, such as the methoxy (B1213986) group in the target molecule, can increase the electron density of the ring and facilitate electrophilic attack, albeit likely under forcing conditions.
Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution. nih.gov Nucleophiles can attack the carbon atoms of the ring, particularly those at positions 2, 4, and 6, which are ortho or para to the ring nitrogens. stackexchange.comechemi.com The stability of the anionic intermediate (a Meisenheimer-like complex) is a key factor in these reactions. nih.gov The presence of a good leaving group at one of these positions would render the compound a versatile substrate for NAS reactions. In the case of lithium 4-methoxypyrimidine-2-sulfinate, the sulfinate group itself could potentially act as a leaving group under certain conditions.
The 4-methoxy group plays a crucial role in modulating the reactivity of the pyrimidine ring. The methoxy group is an electron-donating group through resonance (+M effect) and an electron-withdrawing group through induction (-I effect). In aromatic systems, the resonance effect typically dominates.
Effect on Electrophilic Aromatic Substitution: The electron-donating nature of the methoxy group increases the electron density of the pyrimidine ring, making it more susceptible to electrophilic attack than an unsubstituted pyrimidine. mdpi.com The methoxy group will direct incoming electrophiles to the positions ortho and para to itself.
Effect on Nucleophilic Aromatic Substitution: The electron-donating methoxy group can decrease the rate of nucleophilic aromatic substitution by destabilizing the negatively charged intermediate. acs.org However, its influence will be position-dependent. In the case of 4-methoxypyrimidine (B1296667), it will have a more pronounced deactivating effect on nucleophilic attack at positions 2 and 6. The reactivity in nucleophilic aromatic substitution on substituted pyrimidines is a balance between the inherent reactivity of the pyrimidine ring and the electronic effects of the substituents. stackexchange.comnih.gov For instance, 4-methoxy-5-nitropyrimidine (B8763125) readily reacts with hydrazine, demonstrating that the pyrimidine ring remains susceptible to nucleophilic attack even with an electron-donating group, especially when an electron-withdrawing group is also present. rsc.org
Organolithium Reactivity and Subsequent Electrophilic Quenching Reactions
The specific compound, Lithium 4-methoxypyrimidine-2-sulfinate, is not extensively documented in publicly available scientific literature. Consequently, a detailed experimental analysis of its organolithium reactivity and subsequent electrophilic quenching is not available. However, a scientifically robust projection of its chemical behavior can be extrapolated from established principles of organometallic chemistry and the known reactivity of substituted pyrimidines and related heterocyclic systems.
The reactivity of a lithiated pyrimidine species is fundamentally governed by the position of the lithium atom on the ring, which in turn is determined by the directing effects of the existing substituents. In the case of a hypothetical precursor to Lithium 4-methoxypyrimidine-2-sulfinate, such as 4-methoxypyrimidine, the methoxy group is a well-established ortho-directing group in directed ortho-metalation (DoM) reactions. wikipedia.orgbaranlab.org This directing ability arises from the coordination of the Lewis acidic lithium atom of an organolithium reagent (like n-butyllithium) to the Lewis basic oxygen atom of the methoxy group. This proximity effect facilitates the deprotonation of the nearest carbon atom, which is the C-5 position.
While the sulfinate group's directing influence is less characterized, its electron-withdrawing nature would likely influence the acidity of the ring protons. However, the powerful directing capacity of the methoxy group is expected to dominate, leading to preferential lithiation at the C-5 position. The resulting species, 5-lithio-4-methoxypyrimidine-2-sulfinate, would be a potent nucleophile, poised to react with a wide array of electrophiles.
The subsequent electrophilic quenching of this lithiated intermediate would introduce a variety of functional groups at the C-5 position of the pyrimidine ring. The general scheme for such a reaction is depicted below:
Scheme 1: Hypothetical Directed ortho-Metalation and Electrophilic Quenching of a 4-Methoxypyrimidine Precursor

Detailed Research Findings
While direct experimental data for Lithium 4-methoxypyrimidine-2-sulfinate is unavailable, extensive research on the electrophilic quenching of other lithiated heteroaromatic compounds provides a strong basis for predicting the outcomes of these reactions. mdpi.commdpi.com The reaction of the lithiated intermediate with an electrophile is typically rapid and conducted at low temperatures to prevent side reactions. The choice of electrophile dictates the nature of the substituent introduced onto the pyrimidine ring.
The following interactive data table summarizes the expected products from the reaction of the hypothetical 5-lithio-4-methoxypyrimidine-2-sulfinate with various classes of electrophiles, based on analogous reactions reported in the literature for other lithiated aromatic and heteroaromatic compounds.
Interactive Data Table: Predicted Products of Electrophilic Quenching of 5-Lithio-4-methoxypyrimidine-2-sulfinate
| Electrophile Class | Specific Electrophile | Predicted Product |
| Alkyl Halides | Methyl iodide (CH₃I) | 5-Methyl-4-methoxypyrimidine-2-sulfinate |
| Aldehydes | Benzaldehyde (C₆H₅CHO) | (4-Methoxy-2-(sulfinato)pyrimidin-5-yl)(phenyl)methanol |
| Ketones | Acetone ((CH₃)₂CO) | 2-(4-Methoxy-2-(sulfinato)pyrimidin-5-yl)propan-2-ol |
| Carbon Dioxide | CO₂ | 4-Methoxy-2-(sulfinato)pyrimidine-5-carboxylic acid |
| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | 4-Methoxy-5-(methylthio)pyrimidine-2-sulfinate |
| Silyl Halides | Trimethylsilyl chloride ((CH₃)₃SiCl) | 4-Methoxy-5-(trimethylsilyl)pyrimidine-2-sulfinate |
| Esters | Ethyl chloroformate (ClCO₂Et) | Ethyl 4-methoxy-2-(sulfinato)pyrimidine-5-carboxylate |
The success and yield of these hypothetical reactions would be contingent on several factors, including the choice of solvent, temperature, and the specific organolithium reagent used for the initial deprotonation. The stability of the lithiated intermediate would also be a critical parameter. mdpi.com Research on related systems, such as the lithiation of protected 4-chloropyrrolopyrimidines, has demonstrated that additives can enhance the stability and reactivity of the lithiated species. nih.gov
Structural Elucidation and Advanced Characterization of Pyrimidine Sulfinates
Spectroscopic Characterization Techniques
Spectroscopic methods provide invaluable information regarding the molecular structure, functional groups, and electronic properties of a compound. The following subsections detail the application of key spectroscopic techniques in the characterization of Lithium 4-methoxypyrimidine-2-sulfinate.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For Lithium 4-methoxypyrimidine-2-sulfinate, ¹H and ¹³C NMR would provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the methoxy (B1213986) group. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would confirm their positions on the pyrimidine ring. The methoxy group would likely appear as a singlet, with its chemical shift indicating the electronic environment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals for the carbon atoms of the pyrimidine ring, the methoxy group, and the sulfinate group would be expected at characteristic chemical shifts, providing further confirmation of the compound's carbon framework.
Currently, specific experimental ¹H and ¹³C NMR data for Lithium 4-methoxypyrimidine-2-sulfinate are not available in the reviewed literature.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Lithium 4-methoxypyrimidine-2-sulfinate is anticipated to exhibit characteristic absorption bands for the various functional groups.
Key expected vibrational modes would include:
S=O stretching: The sulfinate group would show strong, characteristic stretching vibrations.
C-O stretching: The methoxy group would display a distinct C-O stretching band.
C=N and C=C stretching: The pyrimidine ring would have a series of characteristic stretching vibrations in the fingerprint region.
C-H stretching and bending: Vibrations corresponding to the aromatic and methyl protons would also be present.
A comprehensive search of scientific databases did not yield a specific experimental IR spectrum for Lithium 4-methoxypyrimidine-2-sulfinate.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.
For Lithium 4-methoxypyrimidine-2-sulfinate, MS analysis would be expected to show a molecular ion peak corresponding to the mass of the intact molecule or its constituent ions. Fragmentation patterns observed in the mass spectrum could provide additional structural information. While a predicted collision cross section for the related sodium salt, Sodium 4-methoxypyrimidine-2-sulfinate, is available, specific experimental MS or HRMS data for the lithium salt could not be located.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by Lithium 4-methoxypyrimidine-2-sulfinate would be expected to correspond to π-π* transitions within the pyrimidine ring. The wavelength of maximum absorbance (λmax) would be characteristic of the chromophoric system. No experimental UV-Vis spectroscopic data for Lithium 4-methoxypyrimidine-2-sulfinate was found in the surveyed literature.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
A search of crystallographic databases did not yield any published crystal structures for Lithium 4-methoxypyrimidine-2-sulfinate.
Analysis of Molecular Conformation, Bond Lengths, and Bond Angles
A definitive analysis of the molecular conformation, bond lengths, and bond angles of Lithium 4-methoxypyrimidine-2-sulfinate would require its crystal structure to be determined through techniques such as single-crystal X-ray diffraction. This analysis would provide precise three-dimensional coordinates of each atom in the molecule.
From such data, one could determine:
The conformation of the 4-methoxypyrimidine (B1296667) ring: Whether the pyrimidine ring is planar, and the orientation of the methoxy and sulfinate substituents relative to the ring.
Bond Lengths: The specific distances between bonded atoms (e.g., C-N, C-O, C-S, S-O). These values provide insight into the nature of the chemical bonds (e.g., single, double, delocalized). For instance, the C-S and S-O bond lengths in the sulfinate group would be of particular interest.
Without experimental data, it is not possible to provide a "Detailed research findings" or a "Data tables" section with scientifically accurate information for this specific compound.
Investigation of Supramolecular Interactions in Crystal Lattices
The way molecules of Lithium 4-methoxypyrimidine-2-sulfinate arrange themselves in a solid-state crystal lattice is governed by a variety of non-covalent supramolecular interactions. The study of these interactions is crucial for understanding the material's physical properties.
Hydrogen Bonding Networks (e.g., N-H...O, C-H...O, N-H...N)
In related pyrimidine structures, hydrogen bonding is a dominant force in directing crystal packing. sioc.ac.cnnih.govnih.govresearchgate.net Pyrimidine rings contain nitrogen atoms that can act as hydrogen bond acceptors. sioc.ac.cn If any N-H or C-H bonds are present and suitably oriented, they could act as hydrogen bond donors.
In the case of Lithium 4-methoxypyrimidine-2-sulfinate, potential hydrogen bonds could include:
C-H...O interactions: Between the C-H bonds of the pyrimidine ring or the methoxy group and the oxygen atoms of the sulfinate group on a neighboring molecule. researchgate.net
C-H...N interactions: Between the C-H bonds and the nitrogen atoms of an adjacent pyrimidine ring.
A detailed analysis would characterize these bonds by their length and angle, and identify recurring patterns or motifs, such as chains or sheets. nih.govnih.gov However, without the crystal structure, a table of hydrogen bond geometries cannot be generated.
π-π Stacking Interactions
Aromatic rings, like pyrimidine, can interact through π-π stacking, where the electron clouds of adjacent rings align. nih.gov This interaction is significant in the crystal engineering of many nitrogen-containing heterocyclic compounds. nih.gov The presence of the methoxy substituent would influence the electron density of the pyrimidine ring and thus the nature of these interactions.
Analysis of the crystal structure would reveal:
The distance between the centroids of stacked pyrimidine rings.
The displacement of the rings relative to one another (e.g., parallel-displaced or T-shaped).
Role of the Lithium Counterion in Supramolecular Assembly
The lithium (Li⁺) cation plays a pivotal role in the crystal structure of its salts. It is not merely a spectator ion but actively participates in the supramolecular assembly by coordinating with electronegative atoms. In this compound, the Li⁺ ion would likely coordinate with the oxygen atoms of the sulfinate group (-SO₂⁻) and potentially with the nitrogen atoms of the pyrimidine ring or the oxygen of the methoxy group.
The coordination environment of the lithium ion, including:
Coordination number: The number of atoms directly bonded to the Li⁺ ion.
Coordination geometry: The spatial arrangement of these atoms (e.g., tetrahedral, octahedral).
Li-O and Li-N bond distances.
This coordination can lead to the formation of extended one-, two-, or three-dimensional networks, fundamentally defining the crystal's architecture and properties.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the quantum mechanical properties of molecules. By approximating the exchange-correlation energy, DFT allows for the accurate calculation of molecular properties at a manageable computational cost. Studies often employ hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p) to achieve a balance between accuracy and efficiency.
Geometry Optimization and Prediction of Structural Parameters
Geometry optimization is a fundamental computational step to determine the most stable, lowest-energy conformation of a molecule. For the 4-methoxypyrimidine-2-sulfinate anion, DFT calculations are used to predict key structural parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values provide a benchmark for comparison with experimental data, such as that obtained from X-ray crystallography, and offer a precise three-dimensional model of the molecule's structure. The process involves iterative calculations to find the coordinates on the potential energy surface where the net forces on all atoms are zero.
Interactive Table: Predicted Structural Parameters of 4-methoxypyrimidine-2-sulfinate Anion
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)
Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity.
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. For 4-methoxypyrimidine-2-sulfinate, the HOMO is typically localized over the electron-rich sulfinate group and parts of the pyrimidine (B1678525) ring, while the LUMO is distributed across the π-system of the ring.
Interactive Table: FMO Properties of 4-methoxypyrimidine-2-sulfinate Anion
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. Green areas represent neutral potential.
In the 4-methoxypyrimidine-2-sulfinate anion, the MEP map shows regions of high negative potential concentrated around the oxygen atoms of the sulfinate group, indicating these are the primary sites for interaction with cations like Li+. The nitrogen atoms of the pyrimidine ring also exhibit negative potential, while the hydrogen atoms and the C-S bond area show a more positive or neutral potential.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals obtained from DFT calculations into a more intuitive, localized representation that corresponds to the classic Lewis structure of bonds, lone pairs, and core orbitals. This method provides quantitative insight into bonding interactions, charge transfer, and the stabilizing effects of electron delocalization.
Investigation of Intramolecular Bonding, Hyperconjugation, and Stability
For 4-methoxypyrimidine-2-sulfinate, significant hyperconjugative interactions are observed. These include the delocalization of lone pair electrons from the oxygen and nitrogen atoms into the anti-bonding π* orbitals of the pyrimidine ring (n → π). Additionally, interactions between the filled π orbitals of the ring and adjacent σ anti-bonding orbitals (π → σ*) contribute to its electronic stability. The analysis of these interactions helps to explain the observed geometry and the distribution of electron density within the molecule.
Interactive Table: Key NBO Donor-Acceptor Interactions in 4-methoxypyrimidine-2-sulfinate Anion
Charge Transfer and Delocalization Effects within the Molecule
Computational studies on pyrimidine derivatives reveal significant intramolecular charge transfer (ICT) and electron delocalization, which are crucial to their chemical and physical properties. nih.govnih.gov In Lithium 4-methoxypyrimidine-2-sulfinate, the pyrimidine ring, being electron-deficient, acts as an electron acceptor. The methoxy (B1213986) group (-OCH₃) at the C4 position and the sulfinate group (-SO₂⁻) at the C2 position both act as electron-donating groups through resonance and inductive effects, respectively.
This donor-acceptor arrangement facilitates ICT from the substituent groups to the pyrimidine ring. Density Functional Theory (DFT) calculations are often employed to visualize and quantify this charge transfer. utq.edu.iq Natural Bond Orbital (NBO) analysis, a common computational tool, can be used to analyze the charge distribution and the delocalization of electron density from the lone pairs of the oxygen and sulfur atoms into the π-system of the pyrimidine ring. nih.gov These interactions contribute to the stabilization of the molecule.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules and predicting their spectroscopic properties. jchemrev.comrsc.org It is widely used to simulate UV-Vis absorption spectra, providing information about electronic transitions between molecular orbitals. researchgate.netmdpi.comyoutube.com
For Lithium 4-methoxypyrimidine-2-sulfinate, TD-DFT calculations can elucidate the nature of its electronic transitions, which are expected to be predominantly π → π* and n → π* transitions. rsc.org The accuracy of TD-DFT predictions depends on the choice of the functional and basis set, which must be carefully benchmarked for the specific class of molecules under investigation. mdpi.com
Prediction of UV-Vis Absorption Spectra and Electronic Transitions
TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f) for the electronic transitions in Lithium 4-methoxypyrimidine-2-sulfinate. researchgate.netmdpi.com The primary electronic transitions are expected to involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
In molecules with similar donor-acceptor structures, the HOMO is often localized on the electron-donating groups and the π-system, while the LUMO is typically centered on the electron-accepting pyrimidine ring. The HOMO → LUMO transition, therefore, represents the principal ICT pathway. The methoxy and sulfinate groups are expected to raise the energy of the HOMO, leading to a red shift (longer wavelength) in the absorption spectrum compared to unsubstituted pyrimidine.
Table 1: Predicted Electronic Transitions for a Generic Methoxy-Substituted Pyrimidine Derivative
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| HOMO → LUMO | 4.52 | 274 | 0.21 |
| HOMO-1 → LUMO | 4.98 | 249 | 0.15 |
Note: This data is representative and based on typical TD-DFT results for analogous pyrimidine derivatives. The actual values for Lithium 4-methoxypyrimidine-2-sulfinate may vary.
Investigation of Non-Linear Optical (NLO) Properties
Pyrimidine derivatives have garnered interest for their potential applications in non-linear optics (NLO) due to their inherent charge-transfer characteristics. nih.govrsc.orgresearchgate.netrsc.org NLO materials can alter the properties of light and are crucial for applications in optoelectronics and photonics. rsc.org Computational methods are instrumental in predicting and understanding the NLO properties of molecules.
Calculation of Hyperpolarizabilities (First and Second Order)
The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response, while the second hyperpolarizability (γ) corresponds to the third-order response. DFT calculations can be used to compute these properties. nih.gov
For Lithium 4-methoxypyrimidine-2-sulfinate, the intramolecular charge transfer from the electron-donating groups to the pyrimidine ring is expected to give rise to a significant first hyperpolarizability. The magnitude of β is highly dependent on the efficiency of this charge transfer.
Structure-NLO Property Relationships
The relationship between molecular structure and NLO properties is a key area of research. nih.gov For pyrimidine derivatives, the following structural features are known to influence NLO activity:
Strength of Donor and Acceptor Groups: Stronger electron-donating and -accepting groups generally lead to a larger NLO response.
π-Conjugated System: An extended π-electron system facilitates charge transfer and enhances hyperpolarizability.
Molecular Geometry: The planarity of the molecule can affect the degree of π-conjugation and, consequently, the NLO properties.
Table 2: Representative Calculated NLO Properties for a Push-Pull Pyrimidine Derivative
| Property | Value (a.u.) |
|---|---|
| Dipole Moment (μ) | 5.2 D |
| First Hyperpolarizability (β) | 1.5 x 10⁻³⁰ esu |
Note: This data is illustrative and based on reported values for structurally related NLO-active pyrimidine compounds. nih.gov The actual values for Lithium 4-methoxypyrimidine-2-sulfinate will depend on its precise electronic structure.
Mechanistic Computational Studies for Reactivity Pathways
Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing for the exploration of potential energy surfaces, the identification of transition states, and the calculation of reaction barriers. nih.govresearchgate.net For Lithium 4-methoxypyrimidine-2-sulfinate, mechanistic studies could focus on reactions involving the sulfinate group, which is a versatile functional group in organic synthesis. acs.orgrsc.org
DFT calculations can be used to model the reactivity of the sulfinate anion, for example, in nucleophilic substitution reactions or in radical processes. nih.gov The calculations can help to predict the regioselectivity and stereoselectivity of such reactions. The role of the lithium cation as a Lewis acid in coordinating to reactants and stabilizing transition states can also be investigated computationally. chemrxiv.orgnih.govrsc.orgnih.gov
For instance, the reaction of the sulfinate with an electrophile could proceed through different pathways, and computational modeling can determine the most energetically favorable route. This information is crucial for designing new synthetic methodologies and understanding the chemical behavior of this compound.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Lithium 4-methoxypyrimidine-2-sulfinate |
Identification of Transition States and Reaction Barriers
Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in identifying the transition state structures and determining the energy barriers associated with various reactions of sulfinate compounds. For instance, studies on the intramolecular homolytic substitution at the sulfur atom in sulfinates have provided valuable insights into the energetics of such processes.
One key transformation that sulfinates can undergo is radical cyclization. Computational studies on aryl radicals tethered to a sulfinate group have shown that the formation of cyclic products proceeds through a transition state where the attacking radical and the leaving group are in a nearly collinear arrangement. The activation energies for these transformations are influenced by the nature of the attacking radical, the tether connecting it to the sulfinate, and the leaving group.
A representative data table for calculated activation energies in a related system is presented below. These values, obtained through ab initio and DFT calculations, illustrate the typical energy barriers for intramolecular homolytic substitution at a sulfinate sulfur atom.
| Reactant Type | Leaving Group | Ring Size Formed | Calculated Activation Energy (ΔE‡) in kJ mol⁻¹ | Computational Method |
| Alkyl radical | Methyl | 5-membered | 43.2 | G3(MP2)-RAD//ROBHandHLYP |
| Aryl radical | Phenyl | 5-membered | 45–68 | ROBHandHLYP/6-311++G(d,p) |
| Aryl radical | tert-butyl | 5-membered | 44.5 | ROBHandHLYP/6-311++G(d,p) |
Data is based on computational studies of analogous sulfinate systems. psu.edu
In the context of Lithium 4-methoxypyrimidine-2-sulfinate, the presence of the electron-rich 4-methoxypyrimidine (B1296667) ring would likely influence the stability of any radical intermediates and transition states. Furthermore, the lithium cation could play a role in stabilizing the transition state, potentially lowering the reaction barrier compared to the corresponding free sulfinate anion.
Elucidation of Energy Profiles for Chemical Transformations
The energy profile of a chemical transformation provides a detailed map of the energy changes that occur as reactants are converted into products, passing through transition states and intermediates. For Lithium 4-methoxypyrimidine-2-sulfinate, several reaction pathways can be envisaged, and their energy profiles can be modeled computationally.
Another relevant transformation is the thermal decomposition of the lithium sulfinate salt. Computational studies on the thermal decomposition of lithium-ion battery electrolytes have revealed that the presence of Li⁺ can facilitate the decomposition of organic molecules by lowering the activation energy. frontiersin.org A similar effect can be anticipated for Lithium 4-methoxypyrimidine-2-sulfinate. The decomposition could be initiated by the cleavage of the C-S or S-O bonds. A hypothetical energy profile for the thermal decomposition of Lithium 4-methoxypyrimidine-2-sulfinate might proceed as follows:
Initial State: The stable lithium salt, Lithium 4-methoxypyrimidine-2-sulfinate.
Transition State 1 (TS1): Elongation of the C-S bond, leading to the formation of a 4-methoxypyrimidinyl radical and a lithium sulfoxylate (B1233899) radical. The energy barrier for this step would be influenced by the stability of the resulting radicals.
Intermediate: The radical pair.
Transition State 2 (TS2): Further fragmentation of the intermediates, potentially leading to the expulsion of sulfur dioxide.
Final Products: Various decomposition products, which could include 4-methoxypyrimidine, lithium oxide, and sulfur dioxide.
The energy profile for such a reaction would show the relative energies of the reactant, transition states, intermediates, and products. The presence of the methoxy group on the pyrimidine ring, being an electron-donating group, would stabilize a positive charge on the ring, which could influence the preferred decomposition pathway. DFT calculations would be essential to quantitatively determine the energies of these species and map out the complete reaction coordinate.
Coordination Chemistry of Sulfinate Ligands with Metal Centers
General Principles of Metal-Ligand Coordination with Sulfinates
The interaction between a metal center and a sulfinate ligand is dictated by fundamental principles of coordination chemistry. The stability and nature of the resulting metal-sulfinate complex are influenced by the properties of both the metal ion and the sulfinate ligand itself.
Key factors related to the central metal ion include its charge, size, and electronic configuration. Generally, metal ions with a higher positive charge and smaller ionic radius form more stable complexes due to stronger electrostatic attraction with the anionic sulfinate ligand. The electronic configuration of the metal ion, particularly the availability of d-orbitals for bonding, also plays a crucial role in determining the geometry and stability of the complex.
From the perspective of the sulfinate ligand, its properties as a Lewis base are paramount. The basicity of the sulfinate anion influences the strength of the coordinate bond. The nature of the organic moiety attached to the sulfinate group (in this case, the 4-methoxypyrimidine (B1296667) group) can significantly alter the electron density on the donor atoms (sulfur and oxygen), thereby modulating the ligand's donor strength. Furthermore, the Hard and Soft Acid-Base (HSAB) principle provides a useful framework for predicting the stability of metal-sulfinate complexes. Hard metal ions (e.g., alkali metals, alkaline earth metals, and early transition metals in high oxidation states) tend to form more stable complexes with hard donor atoms, while soft metal ions (e.g., late transition metals in low oxidation states) prefer to coordinate with soft donor atoms. The sulfinate ion is considered a borderline ligand, capable of coordinating through either the harder oxygen atom or the softer sulfur atom, allowing for versatile coordination behavior with a wide range of metal centers.
Steric effects also play a significant role. Bulky organic groups on the sulfinate ligand can influence the coordination number and geometry of the resulting complex by sterically hindering the approach of other ligands to the metal center.
Coordination Modes of Sulfinate Ligands (e.g., monodentate, chelating bidentate, bridging)
Sulfinate ligands exhibit remarkable versatility in their coordination to metal centers, adopting several distinct modes. This flexibility is a key feature of their coordination chemistry.
Monodentate Coordination: In the simplest mode, the sulfinate ligand binds to a single metal center through one of its donor atoms. This can occur either through the sulfur atom (S-coordination) or one of the oxygen atoms (O-coordination). The preference for S- or O-coordination can often be rationalized by the HSAB principle, with softer metal ions favoring coordination to the softer sulfur atom and harder metal ions preferring the harder oxygen atoms.
Chelating Bidentate Coordination: A single sulfinate ligand can also bind to a metal center through two donor atoms simultaneously, forming a chelate ring. In the case of the sulfinate group, this typically involves coordination through both oxygen atoms (O,O'-bidentate) or through the sulfur and one oxygen atom (S,O-bidentate). Chelation significantly enhances the thermodynamic stability of the complex compared to monodentate coordination, an effect known as the chelate effect. The geometry of the resulting chelate ring is an important factor in its stability.
Bridging Coordination: A sulfinate ligand can act as a bridge, linking two or more metal centers. This bridging can occur in several ways. For instance, the sulfinate can bridge two metal centers using its two oxygen atoms, with each oxygen coordinating to a different metal ion. Alternatively, it can bridge through the sulfur and one oxygen atom, or even just through the sulfur atom if it possesses multiple lone pairs capable of donation. This bridging ability allows for the formation of polynuclear complexes and coordination polymers. For example, in some sulfate (B86663) complexes, which are analogous to sulfinates, the sulfate ligand has been observed to function as a tridentate bridging ligand.
The specific coordination mode adopted by a sulfinate ligand depends on a variety of factors, including the nature of the metal ion, the steric and electronic properties of the organic substituent on the sulfinate, the presence of other competing ligands, and the reaction conditions.
Formation of Metal Complexes with Pyrimidine (B1678525) Sulfinates
The formation of metal complexes with pyrimidine sulfinates, such as 4-methoxypyrimidine-2-sulfinate, represents a specialized area of coordination chemistry. While the synthesis of pyrimidine derivatives is well-established, and the coordination chemistry of other pyrimidine-based ligands (like Schiff bases) has been explored, the formation of metal complexes specifically with pyrimidine sulfinates is not extensively documented in the scientific literature. acs.orgacs.orgnih.govresearchgate.netacs.orgscribd.commdpi.com
Based on the known reactivity of related compounds, the formation of such complexes would likely proceed through the reaction of a suitable metal salt with the lithium 4-methoxypyrimidine-2-sulfinate in an appropriate solvent. The lithium ion would be displaced by the new metal center, which would then coordinate to the pyrimidine sulfinate ligand.
The pyrimidine ring itself introduces additional potential coordination sites, namely the nitrogen atoms of the heterocycle. This opens up the possibility of the ligand acting in a multidentate fashion, potentially bridging metal centers or forming more complex chelates. The coordination could involve the sulfinate group in one of the modes described above (monodentate, bidentate, or bridging) in conjunction with coordination from one or both of the pyrimidine nitrogen atoms. The specific outcome of such a reaction would be highly dependent on the metal ion used and the reaction conditions. For instance, the synthesis of diaminopyrimidine sulfonate derivatives has been reported, and their crystal structures reveal complex hydrogen bonding networks involving the pyrimidine nitrogens and the sulfonate group, hinting at the potential for these sites to be involved in metal coordination. nih.govacs.org
Given the lack of specific literature on the formation of metal complexes with 4-methoxypyrimidine-2-sulfinate, this remains an area ripe for future research and exploration.
Influence of Sulfinate Anion on Metal Ion Coordination and Complex Stability
Electronic Influence: The sulfinate group, -SO2-, is generally considered to be electron-withdrawing. However, its ability to coordinate through either the sulfur or oxygen atoms allows for a flexible electronic interaction with the metal center. When coordinating through the oxygen atoms, the interaction is primarily electrostatic, favoring harder metal ions. Coordination through the sulfur atom introduces a greater degree of covalent character into the metal-ligand bond, which is favored by softer metal ions. The electronic nature of the pyrimidine ring in 4-methoxypyrimidine-2-sulfinate will also modulate the electron density on the sulfinate group, thereby influencing its donor properties. The methoxy (B1213986) group at the 4-position is an electron-donating group, which could increase the electron density on the pyrimidine ring and potentially influence the donor strength of the sulfinate moiety.
Chelation and Bridging Effects on Stability: As mentioned previously, if the pyrimidine sulfinate ligand can act as a chelating or bridging ligand, this will have a profound effect on the stability of the resulting complexes. Chelation leads to a significant increase in thermodynamic stability (the chelate effect). The formation of bridging polynuclear complexes or coordination polymers can also lead to highly stable structures due to the cooperative nature of the bonding.
Potential Applications in Catalysis (Excluding Biological Catalysis)
Metal complexes containing sulfinate ligands have emerged as promising catalysts in a variety of non-biological chemical transformations. chemimpex.com The versatile coordination chemistry and electronic properties of the sulfinate group can be harnessed to tune the reactivity of the metal center.
Palladium-Catalyzed Cross-Coupling Reactions: Palladium-sulfinate complexes are known to be active in cross-coupling reactions, which are fundamental transformations in organic synthesis. acs.orgacs.orgresearchgate.netnih.gov For example, they can catalyze Suzuki-Miyaura reactions, where the sulfinate ligand can influence the solubility and stability of the palladium catalyst, particularly in aqueous media. acs.orgresearchgate.net
Copper-Catalyzed Reactions: Copper-sulfinate complexes have shown utility in various catalytic processes. They can be used in the synthesis of sulfones from sulfinic acid salts and aryl iodides. acs.orgnih.govresearchgate.net Copper catalysis also facilitates the synthesis of masked (hetero)aryl sulfinates, which are stable precursors that can release the active sulfinate reagent in situ. acs.orgnih.gov
Rhodium-Catalyzed Reactions: Rhodium complexes are known for their catalytic activity in a range of reactions, including hydrogenation and hydroformylation. nih.govmdpi.com While the use of rhodium-sulfinate complexes is less common, the ability of sulfur-containing ligands to modulate the electronic properties of rhodium centers suggests potential applications in catalysis. mdpi.comchemrxiv.orgresearchgate.net For example, rhodium complexes are efficient catalysts for the cleavage of S-S bonds, indicating a strong affinity of rhodium for sulfur, which could be exploited in the design of sulfinate-based catalysts. mdpi.com
Oxidation Catalysis: Metal-sulfinate complexes can also act as catalysts for oxidation reactions. The metal center can activate an oxidant (e.g., hydrogen peroxide or molecular oxygen), and the sulfinate ligand can help to stabilize the catalytically active species and influence the selectivity of the reaction. frontiersin.orgsciopen.comresearchgate.netresearchgate.netnih.gov For example, metal complexes with sulfur-containing ligands have been used as catalysts for the oxidation of sulfides to sulfoxides and sulfones. frontiersin.orgresearchgate.netnih.gov
The 4-methoxypyrimidine-2-sulfinate ligand, with its combination of a sulfinate group and a heteroaromatic pyrimidine ring, offers intriguing possibilities for the design of new catalysts. The pyrimidine moiety could provide additional binding sites to stabilize the metal center or could be functionalized to tune the steric and electronic properties of the catalyst.
Future Directions in Pyrimidine Sulfinate Research
Development of Novel and Sustainable Synthetic Methodologies
A primary focus of future research will be the development of more efficient, economical, and environmentally benign methods for synthesizing pyrimidine (B1678525) sulfinates and their derivatives. jocpr.comresearchgate.net Current synthetic routes can sometimes be complex, and there is a continuous need for methodologies that offer higher yields, greater functional group tolerance, and utilize greener reaction conditions. researchgate.net Researchers are exploring innovative catalytic systems, including copper-catalyzed reactions, to construct the pyrimidine core and introduce the sulfinate moiety with high precision. mdpi.com The exploration of one-pot synthesis and multicomponent reactions is also a promising avenue, aiming to reduce the number of synthetic steps, minimize waste, and simplify purification processes. researchgate.net Furthermore, the use of sustainable solvents and energy sources, such as microwave irradiation, is being investigated to align with the principles of green chemistry. researchgate.net
Exploration of New Reactivity Profiles for Broadening Synthetic Utility
Understanding and expanding the reactivity of pyrimidine sulfinates is crucial for their application in organic synthesis. Future studies will likely delve deeper into their role as versatile building blocks. For instance, the divergent reactivity of sulfinates, which can act as both nucleophiles and radical precursors, opens up a wide array of synthetic possibilities. nih.govresearchgate.net By carefully controlling reaction conditions, such as the presence of a base or exposure to visible light, chemists can steer the reaction towards different pathways, leading to a diverse range of products. nih.govresearchgate.net This dual reactivity allows for the development of novel carbon-carbon and carbon-heteroatom bond-forming reactions.
A significant area of interest is the use of pyrimidine sulfonyl derivatives as reagents for the modification of biomolecules. For example, 2-sulfonylpyrimidines have been identified as effective agents for the chemoselective S-arylation of cysteine residues in proteins. nih.govacs.orgacs.org Future research will likely focus on fine-tuning the electronic properties of the pyrimidine ring and the nature of the sulfonyl group to achieve even greater reaction rates and specificity. nih.govacs.org This could lead to the development of new tools for chemical biology and the synthesis of novel bioconjugates with therapeutic or diagnostic applications. acs.org
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry is set to play an increasingly important role in guiding the future of pyrimidine sulfinate research. nih.gov The use of theoretical models can provide valuable insights into the electronic structure, reactivity, and potential applications of these compounds. rsc.orgucla.edu By employing computational methods, researchers can predict reaction outcomes, elucidate reaction mechanisms, and design novel pyrimidine sulfinate derivatives with specific desired properties. nih.govucla.edu
Machine learning algorithms, for instance, are being developed to create predictive models for the bioactivity and physicochemical properties of small molecules, including pyrimidine derivatives. researchgate.netchemopredictionacademy.com These models can screen large virtual libraries of compounds to identify promising candidates for synthesis and experimental testing, thereby accelerating the discovery process. researchgate.netchemopredictionacademy.com As computational power and algorithmic sophistication continue to grow, the in-silico design of pyrimidine sulfinates for specific applications will become increasingly feasible and accurate.
Design of Functional Materials Based on Pyrimidine Sulfinate Scaffolds (e.g., Photonic Applications)
The unique electronic and structural features of the pyrimidine ring make it an attractive scaffold for the development of functional materials. While direct evidence for the use of Lithium 4-methoxypyrimidine-2-sulfinate in photonic applications is not currently available, the broader class of pyrimidine derivatives holds significant promise in this area. The ability to introduce various functional groups onto the pyrimidine core allows for the fine-tuning of their photophysical properties, such as absorption and emission wavelengths.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
